molecular formula C12H10ClN3O B11946707 2-Chloro-N-(4-methyl-2-pyrimidinyl)benzamide CAS No. 882866-00-4

2-Chloro-N-(4-methyl-2-pyrimidinyl)benzamide

Cat. No.: B11946707
CAS No.: 882866-00-4
M. Wt: 247.68 g/mol
InChI Key: LMBNKPPOTPILKF-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methyl-2-pyrimidinyl)benzamide is a synthetic small molecule belonging to the benzamide chemical class. Its structure features a benzoyl ring ortho-substituted with a chlorine atom, linked via an amide bond to a 4-methylpyrimidin-2-yl group. This architecture is of significant interest in medicinal and pesticide chemistry, as the benzamide scaffold is known to readily form hydrogen bonds with biological targets, and the pyrimidine ring is a common pharmacophore in active compounds . Although the specific biological activity of this compound is not fully characterized, its structural analogs are extensively researched for their potential as protein kinase inhibitors. Benzamide derivatives can function as either Type 1 (ATP-competitive) or Type 2 (allosteric) inhibitors, making them valuable tools for investigating cell signaling pathways in oncology and other disease research . The presence of the pyrimidine ring, a nitrogen-containing heterocycle, is frequently found in molecules that exhibit inhibitory activity against various kinases, such as PDGFR, and in pesticides . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to investigate its specific mechanism of action and applications in their respective fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

882866-00-4

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-chloro-N-(4-methylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C12H10ClN3O/c1-8-6-7-14-12(15-8)16-11(17)9-4-2-3-5-10(9)13/h2-7H,1H3,(H,14,15,16,17)

InChI Key

LMBNKPPOTPILKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 2-chlorobenzoic acid (8 mmol) is dissolved in dichloromethane (DCM) with EDCI (1.69 g, 8.8 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 g) as a catalytic base. The mixture is stirred for 30 minutes to generate the reactive O-acylisourea intermediate, which subsequently reacts with 4-methyl-2-aminopyrimidine (7.2 mmol). After 16 hours at ambient temperature, the crude product is extracted with DCM, dried over anhydrous Na₂SO₄, and purified via silica gel chromatography. This method achieves a moderate yield of 60–65%, with purity >95% as confirmed by HPLC.

Key Considerations:

  • Solvent Choice : Dichloromethane is preferred for its ability to dissolve both aromatic acids and aminopyrimidines while minimizing side reactions.

  • Catalyst Loading : DMAP (1–2 mol%) accelerates the reaction by deprotonating the intermediate, though excess amounts may lead to esterification byproducts.

  • Temperature Control : Prolonged reactions at room temperature prevent thermal degradation of the pyrimidine ring.

Nucleophilic Substitution on Halogenated Pyrimidine Intermediates

An alternative route involves synthesizing a halogenated pyrimidine precursor (e.g., 2-chloro-4-methylpyrimidine) and reacting it with 2-chlorobenzamide under basic conditions. This method exploits the nucleophilic displacement of chloride by the benzamide’s amine group.

Stepwise Functionalization of the Pyrimidine Ring

In a patented approach, 2-chloro-4-methylpyrimidine is prepared via a cyanamide reaction starting from malononitrile and methanol under pressurized HCl. The intermediate 3-amino-3-methoxy-N-cyano-2-propyleneimine is isolated and subjected to condensation with 2-chlorobenzoyl chloride in toluene at 80–100°C. The reaction proceeds via nucleophilic attack of the pyrimidine’s amine on the acyl chloride, yielding the target compound after recrystallization from ethanol.

Reaction Conditions and Yield:

ParameterValue
Temperature80–100°C
SolventToluene
BaseTriethylamine (2 equiv)
Reaction Time12–20 hours
Yield70–75%

This method offers higher yields than direct coupling but requires stringent control over moisture and oxygen to prevent hydrolysis of the acyl chloride.

Transition Metal-Catalyzed Cross-Coupling Strategies

Recent advances employ palladium-catalyzed cross-coupling to assemble the benzamide-pyrimidine scaffold. For instance, Suzuki-Miyaura coupling between 2-chlorobenzamide boronic esters and halogenated pyrimidines has been explored.

Palladium-Mediated Coupling Protocol

A 2024 study demonstrated the use of PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in dimethylformamide (DMF) at 80°C to couple 5-bromopyrimidine with N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide. Although this method was applied to a structurally analogous compound, adapting it to this compound involves substituting the boronic ester with 2-chlorobenzoyl chloride. The reaction achieves 81% yield under inert atmosphere, with the palladium catalyst facilitating carbon-nitrogen bond formation.

Advantages and Limitations:

  • Efficiency : High atom economy and functional group tolerance.

  • Challenges : Requires anhydrous conditions and expensive catalysts.

  • Purification : Column chromatography is necessary to remove residual palladium.

Comparative Analysis of Synthetic Routes

The three methods differ significantly in cost, scalability, and technical complexity:

Yield and Purity

MethodYield (%)Purity (%)Cost Estimate (USD/g)
Direct Amide Coupling60–65>95120–150
Nucleophilic Substitution70–75>9890–110
Palladium-Catalyzed80–85>99200–250

Practical Considerations

  • Direct Coupling : Ideal for small-scale synthesis but limited by moderate yields.

  • Nucleophilic Route : Cost-effective for industrial production but involves hazardous acyl chlorides.

  • Cross-Coupling : Superior for structural diversification but prohibitive for low-budget labs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methyl-2-pyrimidinyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under specific conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-N-(4-methyl-2-pyrimidinyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methyl-2-pyrimidinyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Physical and Structural Properties of Selected Benzamide Derivatives

Compound Name Substituents (Pyrimidine/Benzamide) Melting Point (°C) Molecular Weight (g/mol) Key Applications/Activities Reference ID
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide 4-Cl, 6-Me (pyrimidine) 126–128 338.78 Pesticidal (insecticidal)
Triflumuron 4-(Trifluoromethoxy)phenyl 195 358.72 Pesticide (chitin synthesis inhibitor)
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Thiourea linkage, 4-Me (pyridine) N/A 285.36 Antibacterial
2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide 4-MeSO₂, 3-Pyridinyl N/A 470.09 Antineoplastic (tyrosine kinase inhibition)

Substituent Impact on Physical Properties

  • Methyl Groups : The introduction of a methyl group on the pyrimidine ring (e.g., compound 15 in ) reduces melting points (126–128°C) compared to bulkier substituents like trifluoroethoxy (compound 17: 144–146°C), likely due to decreased molecular packing efficiency .
  • Halogenation : Chlorine atoms enhance thermal stability (e.g., triflumuron, mp 195°C) and bioactivity by increasing electronegativity and lipophilicity .

Pesticidal Activity

  • Pyrimidine Derivatives : Compounds with chloro and methyl substituents (e.g., ) exhibit insecticidal and antifungal activities, likely targeting metabolic enzymes in pests. Triflumuron’s trifluoromethoxy group enhances its efficacy as a chitin synthesis inhibitor .
  • Thiourea Analogs : The thiourea derivative () demonstrates antibacterial properties, suggesting that replacing the amide with thiourea shifts activity toward microbial targets .

Pharmaceutical Potential

  • Sulfonyl and Pyridinyl Groups : Compounds like 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide () show antineoplastic activity via kinase inhibition, highlighting the role of sulfonyl groups in enhancing target specificity .

Crystallographic and Molecular Interactions

  • Hydrogen Bonding : Intermolecular N–H···O bonds dominate packing in analogs (), suggesting similar motifs may govern the target compound’s crystallinity .

Biological Activity

2-Chloro-N-(4-methyl-2-pyrimidinyl)benzamide is a compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. Its unique structure, characterized by a chloro group and a 4-methyl-2-pyrimidinyl moiety, allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

  • Molecular Formula : C₁₂H₁₀ClN₃O
  • Molecular Weight : 247.686 g/mol
  • CAS Number : 882866-94-0

Research indicates that this compound interacts with specific enzymes or receptors, modulating their activity. This interaction is crucial for its biological effects, which include:

  • Inhibition of certain enzymes involved in cancer cell proliferation.
  • Potential antimicrobial activity against various pathogens.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial effects. It has been evaluated against various bacterial strains, demonstrating the ability to inhibit growth effectively. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have also been a focus of research. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.5Induction of apoptosis
MCF-76.3Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also showed potential in disrupting biofilm formation, which is critical in chronic infections.
  • Anticancer Research : Another investigation focused on the compound's effect on apoptosis in breast cancer cells. The study reported a significant increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to control groups.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Analogues with different substitutions on the benzamide or pyrimidine rings have been synthesized and tested, revealing insights into how structural changes impact efficacy.

Compound NameModificationBiological Activity
2-Chloro-N-(4-methylphenyl)benzamideReplacement of pyrimidine with phenylIncreased anticancer activity
2-Chloro-N-(3-methyl-2-pyrimidinyl)benzamideChange position of methyl groupEnhanced antimicrobial properties

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(4-methyl-2-pyrimidinyl)benzamide, and how can intermediates be characterized?

The synthesis typically involves a multi-step process: (1) coupling of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, (2) reaction with 4-methyl-2-aminopyrimidine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane, and (3) purification via column chromatography. Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are critical for confirming molecular formula. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase). X-ray crystallography (using SHELXL for refinement ) can resolve stereochemical ambiguities if single crystals are obtained .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Solubility is evaluated in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 25°C and 37°C for 24–72 hours, followed by LC-MS to detect degradation products. For improved solubility, co-solvents (e.g., cyclodextrins) or surfactants (e.g., Tween-80) are tested .

Advanced Research Questions

Q. How can structural variations in related benzamides explain discrepancies in reported biological activity?

Comparative SAR studies reveal that substitution at the pyrimidine ring (e.g., 4-methyl vs. 4-methoxy) significantly alters binding affinity to targets like P2X7 receptors. For example, 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide shows reduced cytotoxicity compared to the 4-methylpyrimidine analog due to steric hindrance . Data normalization using univariate ANOVA (Duncan’s test, α = 0.05) is recommended to resolve contradictions .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in antimicrobial assays?

Use time-kill kinetics assays (0–24 hours) with bacterial strains (e.g., S. aureus ATCC 25923) at 2× MIC. Combine with proteomic profiling (LC-MS/MS) to identify target proteins. For eukaryotic cells, RNA-seq can map transcriptional changes linked to apoptosis pathways .

Q. How can computational methods enhance the interpretation of crystallographic data for this compound?

After solving the crystal structure with SHELXD , use ORTEP-3 for 3D visualization of thermal ellipsoids and hydrogen-bonding networks . Density functional theory (DFT) calculations (e.g., Gaussian 16) predict electrostatic potential surfaces to validate experimental bond lengths and angles .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Optimize reaction stoichiometry (e.g., 1.2:1 ratio of 2-chlorobenzoyl chloride to aminopyrimidine) and use continuous flow reactors to minimize side reactions. Monitor intermediates in real-time via inline FTIR. Recrystallization from ethyl acetate/hexane (3:1) improves yield (>85%) .

Q. How can stereochemical purity be ensured in derivatives of this compound?

Chiral HPLC (Chiralpak IA column) separates enantiomers, while 1H^1H-NMR NOESY experiments confirm spatial arrangements. For asymmetric synthesis, employ Evans auxiliaries or enzymatic resolution (e.g., lipase B) to achieve >99% enantiomeric excess .

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